

Torkinib pharmacokinetics and pharmacodynamics

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Compound Focus: Torkinib

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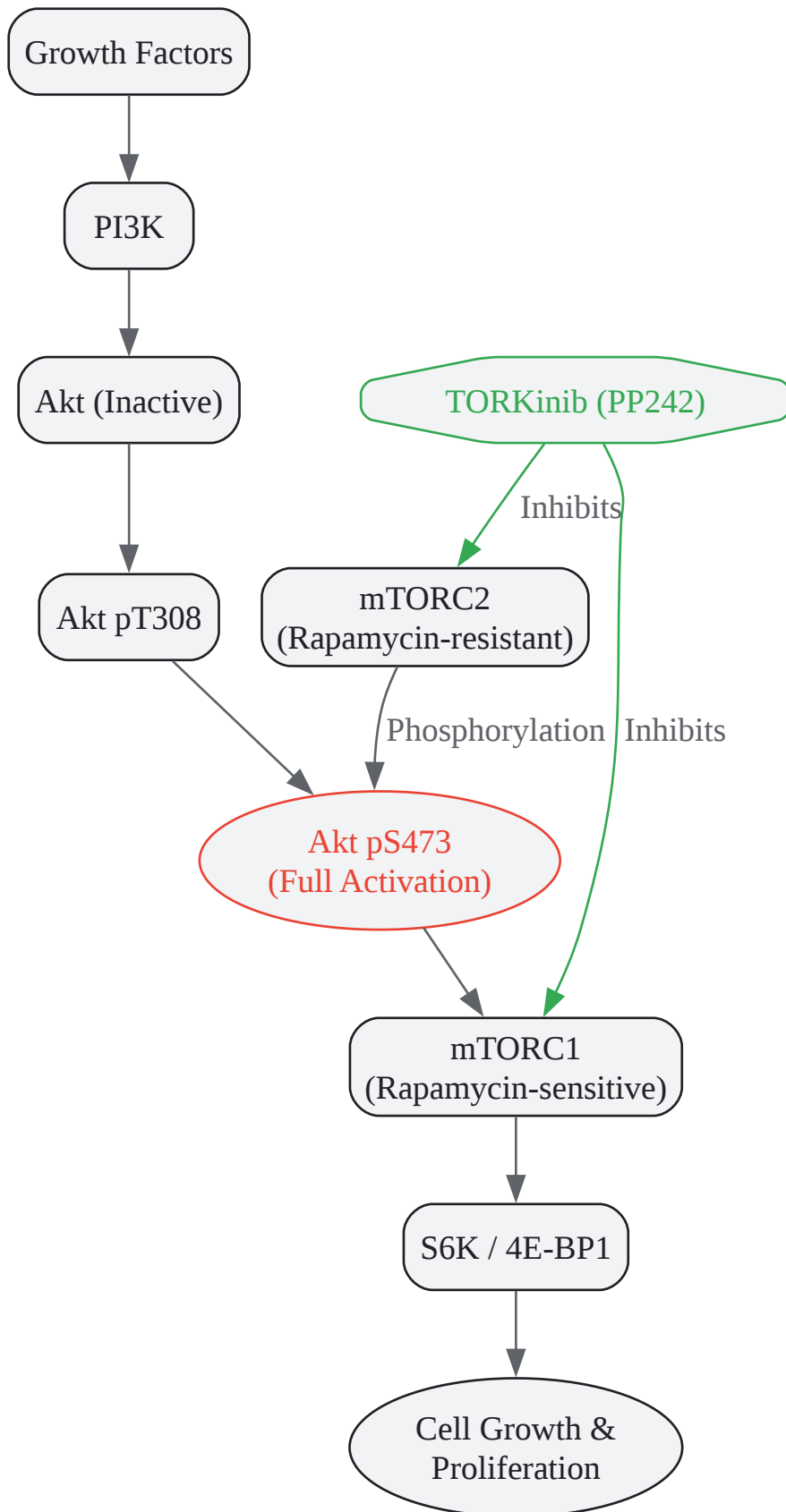
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Mechanism of Action and Signaling Pathway

Torkinib (PP242) is a **selective, ATP-competitive inhibitor** of the mammalian target of rapamycin (mTOR) kinase [1] [2]. Unlike the first-generation inhibitor rapamycin which allosterically inhibits only mTOR Complex 1 (mTORC1), **Torkinib** targets the catalytic site of mTOR, thereby **potently inhibiting both mTORC1 and mTORC2** [3] [4] [5].

The diagram below illustrates the core mTOR signaling pathway and the site of action for **TORKinibs**.



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Key differentiator of **TORKinibs** is simultaneous inhibition of *mTORC1* and *mTORC2* complexes.

Quantitative Pharmacodynamic and Potency Profile

The tables below summarize key quantitative data on **Torkinib**'s potency and its cellular effects across various cancer models.

Table 1: In Vitro Kinase Inhibition Profile of Torkinib (PP242) [1] [2]

Target Kinase / Complex	IC ₅₀ Value	Note
mTOR	8 nM	Kinase domain in cell-free assays [1].
mTORC1	30 nM	Measured in cellular assays [1].
mTORC2	58 nM	Measured in cellular assays [1].
PI3Kδ	100 nM	>10-fold selectivity vs. mTOR [1].
DNA-PK	410 nM	Related PIKK family member [1].
PI3Kα/β/γ	1.3 - 2.2 μM	>100-fold selectivity vs. mTOR [1] [2].

Table 2: Summary of Select Cellular & Preclinical Effects [4] [2]

Observed Effect	Model System	Concentration / Dose	Key Findings
Inhibition of mTORC1/2 Signaling	U87vIII, Rh30, HT29 cells	0.04 - 2.5 μM; 1 μM	Inhibited phospho-S6K1 (mTORC1) and phospho-Akt Ser473 (mTORC2) [2].
Anti-proliferation & Cytotoxicity	Various cancer cell lines (e.g., HCT116, MM.1S, 786-O)	IC ₅₀ values: 0.09 - 7.8 μM	More effective than rapamycin; induced G1 arrest and/or apoptosis [4] [2].

Observed Effect	Model System	Concentration / Dose	Key Findings
Anti-tumor Efficacy In Vivo	Mouse xenograft models (e.g., multiple myeloma, colon cancer)	50 - 100 mg/kg (oral)	Delayed leukemia onset; inhibited growth of colon cancer and multiple myeloma xenografts [4].
Impact on Immune Cells	Preclinical models	Varies	Promoted Treg expansion; impaired antibody class switching in B cells [3] [6].

Experimental Research Protocols

Based on published research, here are detailed methodologies for key experiments investigating **Torkinib's** effects.

Protocol 1: Assessing mTORC1 and mTORC2 Inhibition by Western Blot

This is a foundational protocol to confirm target engagement and measure the pharmacodynamic effects of **Torkinib** [4] [2].

- **Cell Lines:** Can be performed in a wide variety, such as U87vIII glioblastoma, Rh30 rhabdomyosarcoma, HT29 colon carcinoma, or MM.1S multiple myeloma cells.
- **Compound Preparation:** Prepare a 10 mM stock solution of **Torkinib** in DMSO. Store at -20°C. Create working dilutions in cell culture medium immediately before use, ensuring the final DMSO concentration is $\leq 0.1\%$ (v/v). Include a vehicle control.
- **Treatment and Incubation:** Plate cells and allow to adhere overnight. Treat cells with **Torkinib** (e.g., **1 μ M for 2 hours**) or vehicle control. For time- or dose-response studies, incubate for **0.5 to 24 hours** with concentrations ranging from **50 nM to 2.5 μ M**.
- **Sample Collection and Analysis:**
 - Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Resolve proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Probe membranes with the following primary antibodies:
 - **Phospho-S6K1 (Thr389)** to monitor **mTORC1 inhibition**.

- **Phospho-Akt (Ser473)** to monitor **mTORC2 inhibition**.
- Corresponding total protein antibodies to ensure equal loading.

Protocol 2: Cell Viability and Anti-proliferation Assay

This protocol evaluates the functional consequence of mTOR pathway inhibition [4] [2].

- **Cell Lines:** Applicable to most proliferating cancer cell lines (e.g., DLD-1, Caco2, HCT116 colon cancer cells, OCI-AML3 leukemia cells).
- **Compound Treatment:** Seed cells in 96-well plates. The following day, treat with a dose range of **Torkinib** (e.g., **0 nM to 1000 nM**) for **24 to 72 hours**. Each concentration should be tested with multiple replicates.
- **Viability Measurement:**
 - After incubation, add a cell viability assay reagent such as MTT, MTS, or CellTiter-Glo.
 - Measure the signal (absorbance or luminescence) according to the manufacturer's instructions.
 - Calculate the percentage of cell viability relative to the vehicle control group. The **IC₅₀ value** (concentration that inhibits growth by 50%) can be determined using non-linear regression analysis of the dose-response curve.

Protocol 3: In Vivo Efficacy Study in Xenograft Models

This protocol outlines the assessment of **Torkinib**'s efficacy in a live animal model [4].

- **Animal Model:** Use immunodeficient mice (e.g., NOD/SCID).
- **Xenograft Establishment:** Subcutaneously inject human cancer cells (e.g., **8226 multiple myeloma cells** or **HCT116 colon cancer cells**) into the flank of mice.
- **Dosing Regimen:**
 - Once tumors reach a palpable size (e.g., ~100 mm³), randomize mice into control and treatment groups.
 - Administer **Torkinib** orally at doses such as **50 mg/kg or 100 mg/kg**, typically once or twice daily.
 - The control group receives the vehicle only.
- **Efficacy Assessment:**
 - Measure tumor dimensions with calipers 2-3 times per week.
 - Calculate tumor volume using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$.
 - Monitor body weight to assess potential toxicity.
 - At the end of the study, excise tumors for further analysis (e.g., Western blot to confirm pathway inhibition or immunohistochemistry).

Key Considerations and Challenges in Application

- **Therapeutic Window:** While **Torkinib** is selective for mTOR over PI3K isoforms, at higher concentrations it can inhibit other kinases like DNA-PK and PI3K δ , which may contribute to off-target effects [4] [1].
- **Feedback Loops and Resistance:** Similar to rapalogs, **TORKinibs** can induce **feedback activation of survival pathways** like ERK in some cancer cell types, which can attenuate their anti-cancer efficacy and suggests a rationale for combination therapy [4] [5].
- **Context-Dependent Immune Effects:** The impact on the immune system is complex. While beneficial in promoting T-regulatory cells, **TORKinibs** may negatively affect wound healing and potentially exacerbate ischemia-reperfusion injury, a critical consideration in transplant settings [6].
- **Limited Clinical Data:** It is important to note that **Torkinib** (PP242) is primarily a **research-grade compound**. The available pharmacokinetic data is largely from preclinical models, and its clinical translation remains uncertain [4].

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